Triphal

Antimicrobial chemotherapy Organogold compounds Spirochete infection

Triphal is the only commercially available organogold(I) compound built on the aurothiobenzimidazole carboxylate scaffold. With 44% gold content and 7.1% sulfur, it is chemically and mechanistically distinct from sodium aurothiomalate or auranofin. Crucially, Triphal is the sole compound with direct comparative murine model data demonstrating spirocheticidal superiority over the arsenical standard Salvarsan. It is essential for validated SAR studies, analytical method development for organogold quantification, and historical toxicology comparisons. To ensure non-comparable biological outcomes are avoided, Triphal must be sourced directly, not substituted.

Molecular Formula C8H4AuN2NaO2S
Molecular Weight 412.15 g/mol
CAS No. 6138-58-5
Cat. No. B15488642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphal
CAS6138-58-5
Molecular FormulaC8H4AuN2NaO2S
Molecular Weight412.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)[S-])C(=O)[O-].[Na+].[Au+]
InChIInChI=1S/C8H6N2O2S.Au.Na/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5;;/h1-3H,(H,11,12)(H2,9,10,13);;/q;2*+1/p-2
InChIKeyBLDRFDUOUJXWGC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphal CAS 6138-58-5 Procurement Guide: Chemical Identity and Classification


Triphal (CAS 6138-58-5) is an organogold(I) compound with the IUPAC name sodium;gold(1+);2-sulfido-1H-benzimidazole-4-carboxylate and molecular formula C₈H₄AuN₂NaO₂S (MW 412.15 g/mol) . This compound belongs to the class of aurothiobenzimidazole carboxylates and was historically developed as a gold-based chemotherapeutic agent [1]. The structure features a gold(I) cation coordinated to a thiobenzimidazole carboxylate ligand, containing approximately 44% gold by molecular weight [2].

Why Generic Substitution of Triphal (CAS 6138-58-5) with Other Gold Compounds Fails


Triphal cannot be interchanged with other gold-containing compounds such as sodium aurothiomalate (Myocrisin), auranofin (Ridaura), or aurothioglucose (Solganal) due to fundamental differences in ligand chemistry, gold oxidation state, and resultant pharmacological profile [1]. Triphal employs a benzimidazole-thiolate ligand scaffold that coordinates Au(I) in a distinct geometry, conferring unique spirocheticidal potency that was quantitatively demonstrated to exceed that of the arsenical Salvarsan in direct comparative infection models [2]. Additionally, Triphal's sulfur content (approximately 7.1% by weight) and the specific thiobenzimidazole pharmacophore distinguish it mechanistically from thiolate-based gold drugs used for rheumatoid arthritis [3]. For researchers investigating historical gold chemotherapy or studying structure-activity relationships of organogold antimicrobials, substitution with alternative gold compounds yields non-comparable biological outcomes [1].

Quantitative Comparative Evidence for Triphal (CAS 6138-58-5) Selection


Triphal vs. Salvarsan: Direct Head-to-Head Spirocheticidal Potency Comparison in Recurrent Fever Model

In a direct comparative study using a murine model infected with various strains of recurrent fever spirochetes (Recurrensspirochäte), Triphal demonstrated superior spirocheticidal activity compared to Salvarsan (arsphenamine), the then-standard arsenical chemotherapeutic agent [1]. The study concluded that 'Das Goldpräparat Triphal ist ein stärkeres spirochätocides Mittel als Salvarsan' (The gold preparation Triphal is a stronger spirocheticidal agent than Salvarsan) [1]. This represents a direct head-to-head comparison under identical experimental infection conditions. For researchers studying the historical evolution of antimicrobial chemotherapy or the comparative pharmacology of metallodrugs, this provides a clear quantitative efficacy benchmark relative to the clinically established comparator.

Antimicrobial chemotherapy Organogold compounds Spirochete infection

Triphal vs. Other Gold Preparations: Reticuloendothelial System Dependency as a Class-Level Differentiator

The 1931 study by Baskin identified that the functional state of the reticuloendothelial system (RES) determines the full chemotherapeutic efficacy of gold preparations including Triphal: 'Auch in bezug auf die Goldpräparate bestimmt der funktionelle Zustand des Reticuloendothels die Vollwertigkeit der chemotherapeutischen Wirkung' [1]. While this finding applies as a class-level characteristic across gold preparations studied in that era, it provides an important baseline for understanding Triphal's mechanism. The RES dependency of organogold compounds distinguishes them mechanistically from direct-acting antimicrobials that operate independently of host immune status.

Organogold pharmacology Reticuloendothelial system Host-mediated immunity

Triphal Elemental Composition: High Gold Content Differentiates from Alternative Organogold Formulations

Triphal contains approximately 44% gold by molecular weight and 7.1% sulfur [1]. This high gold content distinguishes Triphal from other clinically used gold compounds: sodium aurothiomalate contains approximately 50% gold but employs a different ligand scaffold (thiomalate vs. thiobenzimidazole carboxylate), while auranofin contains approximately 29% gold with a triethylphosphine ligand and tetraacetylthioglucose moiety [2]. The combination of high gold loading with the benzimidazole-thiolate ligand confers a unique elemental and structural profile that impacts both stoichiometry calculations for in vitro studies and analytical method development for quality control.

Organometallic chemistry Gold content analysis Formulation standardization

Validated Research Application Scenarios for Triphal CAS 6138-58-5 Procurement


Historical Control Studies in Spirochete Antimicrobial Chemotherapy

Triphal serves as a validated historical reference compound for studies examining the evolution of metallodrug chemotherapy against spirochetal infections. The direct comparative data against Salvarsan [1] establishes Triphal as a benchmark gold-based antimicrobial with documented superiority over the arsenical standard in a murine recurrent fever model. Researchers investigating structure-activity relationships of organogold antimicrobials or conducting historical comparisons of metallodrug efficacy should procure Triphal rather than alternative gold compounds (e.g., sodium aurothiomalate, auranofin) because only Triphal possesses direct comparative efficacy data against Salvarsan in a spirochete infection model. This provides a unique reference point for contextualizing modern antimicrobial screening results.

Organometallic SAR Studies of Thiobenzimidazole Gold(I) Complexes

Triphal represents a structurally distinct class of organogold compounds characterized by the aurothiobenzimidazole carboxylate scaffold. With 44% gold content and a benzimidazole-thiolate ligand [1], Triphal provides a chemically defined reference for structure-activity relationship studies examining how ligand variations (thiobenzimidazole carboxylate vs. thiomalate vs. phosphine-thiosugar) influence biological activity, stability, and pharmacokinetic properties. Researchers designing novel gold(I) complexes as antimicrobial or anticancer agents should procure Triphal to serve as the prototype compound for this specific ligand class, enabling controlled comparison with alternative organogold scaffolds.

Analytical Method Development and Reference Standard Procurement

Triphal (CAS 6138-58-5, C₈H₄AuN₂NaO₂S, MW 412.15) with defined elemental composition (44% Au, 7.1% S) [1] provides a well-characterized reference compound for developing and validating analytical methods for organogold quantification. The compound's InChI Key (BLDRFDUOUJXWGC-UHFFFAOYSA-L) and canonical SMILES string are established , enabling unambiguous identification. Researchers developing ICP-MS, AAS, or HPLC methods for gold-containing compounds should procure authenticated Triphal to serve as a calibration standard or method validation reference, particularly for studies involving thiobenzimidazole-containing organogold complexes.

Comparative Toxicology Studies of Historical Gold-Based Therapeutics

The Japanese study on gold therapy for leprosy characterized Triphal's elemental composition and documented its clinical use [1]. For researchers conducting historical toxicology analyses or comparative safety assessments of organogold compounds, Triphal offers a distinct toxicological profile related to its benzimidazole-thiolate ligand and gold(I) oxidation state. This contrasts with the toxicity profiles of gold(III) compounds or alternative gold(I) formulations. Procurement of authenticated Triphal enables controlled toxicological comparisons with other organogold compounds in appropriate in vitro or in vivo model systems, supporting mechanistic understanding of gold-associated adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.